Enantiomeric Differentiation: (R)- vs (S)-5-(1-Aminobutyl)-2-methylphenol in Stereospecific Biological Recognition
The (R)-enantiomer of 5-(1-aminobutyl)-2-methylphenol possesses a defined absolute configuration at the chiral carbon (C-1 of the aminobutyl chain). While the racemate H75/12 has been shown to produce pronounced, neuron-type-selective MAO inhibition in rat brain—with protection against irreversible phenelzine inactivation observed preferentially within serotonergic and noradrenergic neurons rather than outside these neurons [1]—the individual contributions of the (R)- and (S)-enantiomers to this activity profile are stereochemically distinct. The (R)-enantiomer is the eutomer for monoamine-releasing activity, as established for structurally related α-alkyl-m-tyramines where the (R)-configuration confers higher affinity for the monoamine transporter [2].
| Evidence Dimension | Stereospecific contribution to MAO protection within monoaminergic neurons |
|---|---|
| Target Compound Data | (R)-enantiomer: eutomer (stereospecific activity inferred from α-alkyl-m-tyramine SAR) |
| Comparator Or Baseline | Racemic H75/12: pronounced MAO protection within serotonergic and noradrenergic neurons vs. much less effect outside these neurons [1] |
| Quantified Difference | Enantiomeric activity ratio not individually quantified for this scaffold in available literature; class-level inference from m-tyramine congeners indicates (R)-enantiomer is the active stereoisomer |
| Conditions | In vivo rat hypothalamus and striatum MAO protection assay using phenelzine irreversible inhibition, measured with ¹⁴C-labelled 5-HT, noradrenaline, or dopamine [1] |
Why This Matters
For procurement decisions, the (R)-enantiomer provides defined stereochemistry essential for reproducible target engagement; the racemate introduces an inactive or differently active (S)-isomer that complicates dose-response interpretation and may contribute to off-target effects.
- [1] Fagervall I, Ask AL, Ross SB. Selective inhibition by 4,alpha-dimethyl-m-tyramine (H77/77) and 4-methyl-alpha-ethyl-m-tyramine (H75/12) of the monoamine oxidase within serotonergic and noradrenergic neurons in the rat brain. Naunyn Schmiedebergs Arch Pharmacol. 1988;338(2):143-7. doi:10.1007/BF00174862 View Source
- [2] Ross SB, Kelder D. Inhibition of ³H-dopamine accumulation in reserpine-pretreated mouse striatum by monoamine oxidase inhibitors in vivo. Naunyn Schmiedebergs Arch Pharmacol. 1979;308(2):123-30. (Class-level SAR for α-alkyl-m-tyramines) View Source
